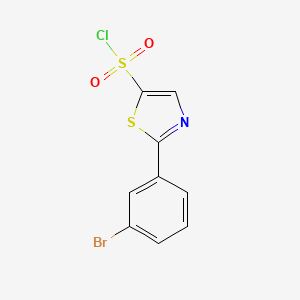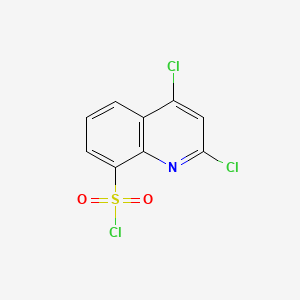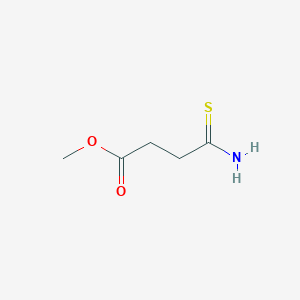
3-methyl-1,2-oxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2-oxazole-4-sulfonamide, also known as 3-MOS, is a sulfonamide derivative of the oxazole ring system. It is a synthetic compound with a wide range of applications in the fields of organic synthesis and pharmacology. 3-MOS is used as a reagent in organic synthesis, as well as a catalyst in pharmaceutical and biotechnological research. It is also used as a pharmaceutical intermediate in the manufacture of some drugs.
Applications De Recherche Scientifique
3-methyl-1,2-oxazole-4-sulfonamide has a wide range of applications in the fields of organic synthesis and pharmacology. It is used as a reagent in organic synthesis and as a catalyst in pharmaceutical and biotechnological research. It is also used as a pharmaceutical intermediate in the manufacture of some drugs. In addition, 3-methyl-1,2-oxazole-4-sulfonamide has been studied for its potential use in the development of new drugs and drug delivery systems.
Mécanisme D'action
3-methyl-1,2-oxazole-4-sulfonamide acts as a sulfonamide, which is a type of drug that acts by inhibiting the action of certain enzymes. It binds to the enzyme, blocking its activity and preventing it from performing its normal functions. This inhibition of enzyme activity can lead to a variety of physiological effects, depending on the enzyme that is affected.
Biochemical and Physiological Effects
3-methyl-1,2-oxazole-4-sulfonamide has been studied for its potential effects on the body. Studies have shown that it has the potential to reduce inflammation, reduce oxidative stress, and modulate the immune system. It has also been shown to have anti-cancer properties, and to be effective in the treatment of certain types of cancer. In addition, 3-methyl-1,2-oxazole-4-sulfonamide has been studied for its potential to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-methyl-1,2-oxazole-4-sulfonamide in laboratory experiments has several advantages. It is relatively simple to synthesize and can be used in a variety of reactions. It is also relatively stable and has a low toxicity. However, there are also some limitations to its use. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it is not very soluble in organic solvents and can be difficult to purify.
Orientations Futures
The potential applications of 3-methyl-1,2-oxazole-4-sulfonamide are still being explored. There is a need for further research into its potential uses in the development of new drugs and drug delivery systems. In addition, further research is needed to explore its potential effects on the body and its potential to reduce the risk of cardiovascular disease. Finally, there is a need for further research into the synthesis and purification of 3-methyl-1,2-oxazole-4-sulfonamide, as well as its potential uses in organic synthesis and pharmacology.
Méthodes De Synthèse
3-methyl-1,2-oxazole-4-sulfonamide is synthesized through a three-step reaction. First, the starting material, 3-methoxy-1-methyl-1-oxazole, is reacted with sulfuric acid and formaldehyde to produce 3-methyl-1,2-oxazole-4-sulfonic acid. This acid is then reacted with sodium hydroxide to produce 3-methyl-1,2-oxazole-4-sulfonamide. The reaction is carried out in an aqueous medium and is relatively simple and efficient.
Propriétés
IUPAC Name |
3-methyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSIJNQBONMJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2-oxazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)







